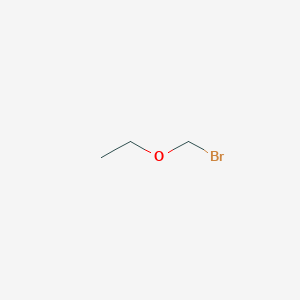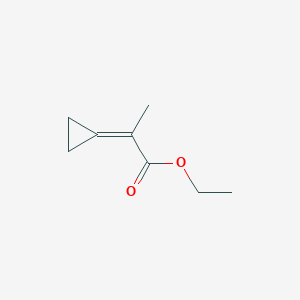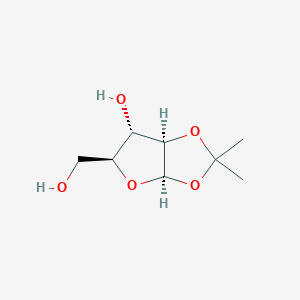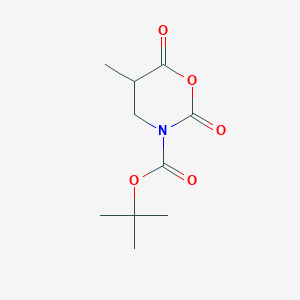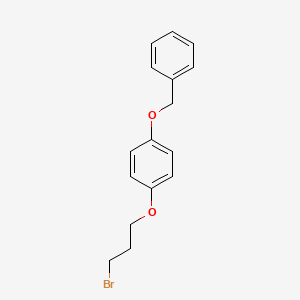
(1-Isopropylpipéridin-4-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
(1-Isopropylpiperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of (1-Isopropylpiperidin-4-yl)methanol is the Histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters.
Pharmacokinetics
Its molecular weight of 15725 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Analyse Biochimique
Cellular Effects
The effects of (1-Isopropylpiperidin-4-yl)methanol on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, (1-Isopropylpiperidin-4-yl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, (1-Isopropylpiperidin-4-yl)methanol exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, (1-Isopropylpiperidin-4-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The effects of (1-Isopropylpiperidin-4-yl)methanol can change over time in laboratory settings, influenced by factors such as stability and degradation . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in cell cultures have indicated that (1-Isopropylpiperidin-4-yl)methanol can have sustained effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of (1-Isopropylpiperidin-4-yl)methanol vary with different dosages in animal models . At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, (1-Isopropylpiperidin-4-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration regimen. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biochemical or physiological response.
Metabolic Pathways
(1-Isopropylpiperidin-4-yl)methanol is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of (1-Isopropylpiperidin-4-yl)methanol, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of (1-Isopropylpiperidin-4-yl)methanol in these pathways can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving (1-Isopropylpiperidin-4-yl)methanol, highlighting the complexity of its metabolic interactions.
Transport and Distribution
The transport and distribution of (1-Isopropylpiperidin-4-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Once inside the cell, (1-Isopropylpiperidin-4-yl)methanol can bind to proteins such as albumin, which can affect its distribution and availability. The localization of (1-Isopropylpiperidin-4-yl)methanol within specific cellular compartments can also influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of (1-Isopropylpiperidin-4-yl)methanol is an important factor in determining its activity and function . This compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications. For example, (1-Isopropylpiperidin-4-yl)methanol can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, its presence in the mitochondria can influence mitochondrial function and energy production, highlighting the diverse roles of (1-Isopropylpiperidin-4-yl)methanol in cellular physiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with isopropyl groups under controlled conditions. One common method includes the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of (1-Isopropylpiperidin-4-yl)methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Isopropylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Isopropylpiperidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Uniqueness
(1-Isopropylpiperidin-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKOJXQVRBGEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456848 | |
| Record name | (1-Isopropylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280774-03-0 | |
| Record name | (1-Isopropylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
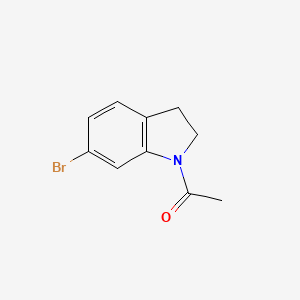
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
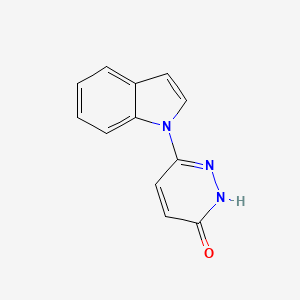

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
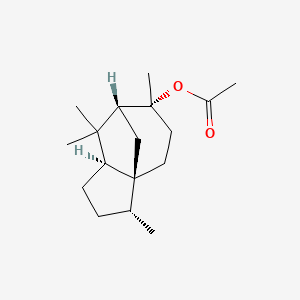
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)
